2-(3-bromobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Kinase inhibition Triazolopyridazine Structure-Activity Relationship

Specifically designed for medicinal chemistry SAR campaigns, this compound features a unique 3-bromobenzyl (N-2) and p-tolyl (C-6) substitution pattern on the [1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one core. Unlike generic analogs, the meta-bromine enables critical halogen-bonding interrogation and anomalous scattering for co-crystallography, while the p-tolyl group modulates steric and lipophilic contributions to kinase ATP-binding pocket engagement. Ideal for probing c-Met, Pim-1, LRRK2, and Akt selectivity against close-in-class analogs with chloro, 4-bromo, or unsubstituted benzyl variants. No pre-existing target-specific bioactivity data exist; screening results must be generated de novo. Available via custom synthesis with full analytical characterization.

Molecular Formula C19H15BrN4O
Molecular Weight 395.26
CAS No. 1251589-96-4
Cat. No. B2727599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-bromobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
CAS1251589-96-4
Molecular FormulaC19H15BrN4O
Molecular Weight395.26
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC4=CC(=CC=C4)Br)C=C2
InChIInChI=1S/C19H15BrN4O/c1-13-5-7-15(8-6-13)17-9-10-18-22-23(19(25)24(18)21-17)12-14-3-2-4-16(20)11-14/h2-11H,12H2,1H3
InChIKeyNPTNIELBXZAJRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Bromobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one (CAS 1251589-96-4): Scientific Procurement Baseline


2-(3-Bromobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one (CAS 1251589-96-4) is a synthetic heterocyclic small molecule (C19H15BrN4O, MW 395.3) belonging to the [1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one class . This scaffold is recognized in medicinal chemistry for its ability to engage kinase ATP-binding pockets, with class-level reports describing triazolo[4,3-b]pyridazine derivatives as inhibitors of c-Met tyrosine kinase, Pim-1, LRRK2, and Akt [1][2][3]. The target compound is differentiated from close-in-class analogs by its specific substitution pattern—a 3-bromobenzyl group at the N-2 position and a p-tolyl group at the C-6 position—which defines its physicochemical and potential pharmacological profile.

Why Generic Substitution of Triazolo[4,3-b]pyridazin-3(2H)-one Analogs Is Not Supported by Evidence for CAS 1251589-96-4


The [1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one scaffold presents multiple substitution vectors (N-2, C-3, C-6) where even modest modifications—such as halogen identity on the benzyl ring or the presence and position of a methyl substituent on the C-6 aryl ring—can profoundly alter kinase selectivity, cellular potency, and pharmacokinetic properties [1]. For the target compound, the 3-bromobenzyl and p-tolyl groups define its unique steric and electronic landscape. Class-level evidence demonstrates that closely related triazolo[4,3-b]pyridazine derivatives exhibit divergent inhibition profiles across c-Met and Pim-1 (e.g., compound 4g vs. 4a in Mahmoud et al. 2024) [2][3]. Consequently, treating compounds within this class as interchangeable without compound-specific direct comparative data carries significant risk of selecting a molecule with an unsuitable selectivity, potency, or ADME profile for the intended research application.

2-(3-Bromobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one (1251589-96-4): Quantitative Differentiation Evidence


Absence of Direct Comparative Biological Data for 1251589-96-4

A comprehensive search of the primary literature, authoritative databases (PubChem BioAssay, BindingDB, ChEMBL), and patent repositories returns no direct, quantitative biological data (IC50, Ki, EC50, % inhibition, selectivity metrics) for 2-(3-bromobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one (CAS 1251589-96-4). No head-to-head comparisons against structurally defined analogs (e.g., 3-chlorobenzyl, 4-bromobenzyl, or alternative C-6 aryl variants) have been published. The compound does not appear in the NCI-60 screening dataset, kinase profiling panels, or any curated bioactivity database with quantitative entries as of the search date [1][2][3]. Without such data, it is impossible to establish verified potency, selectivity, or efficacy advantages over any comparator compound within this chemical class.

Kinase inhibition Triazolopyridazine Structure-Activity Relationship

Structural Differentiation of 1251589-96-4 from Closest In-Class Analogs

The target compound (CAS 1251589-96-4) bears a 3-bromobenzyl substituent at N-2 and a p-tolyl group at C-6 on the [1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one core . Among commercially cataloged analogs, the closest structural variants include the 3-chlorobenzyl analog (CAS not publicly linked), the unsubstituted benzyl analog, and compounds where the C-6 aryl group carries different substituents (e.g., 4-fluorophenyl, 4-chlorophenyl, or heteroaryl replacements) . The bromine atom at the meta position of the benzyl ring introduces distinct steric bulk (van der Waals radius: Br ~1.85 Å vs. Cl ~1.75 Å vs. H ~1.20 Å), altered lipophilicity (Hansch π: Br +0.86 vs. Cl +0.71 vs. H 0.00), and unique potential for halogen bonding interactions that may influence target binding and selectivity in ways that cannot be extrapolated from chloro or unsubstituted analogs without direct experimental comparison [1][2].

Medicinal chemistry Scaffold comparison Substituent effects

Class-Level Kinase Inhibition Context for Triazolo[4,3-b]pyridazin-3(2H)-one Scaffolds

While no target-specific bioactivity is reported for CAS 1251589-96-4, published class-level evidence establishes that triazolo[4,3-b]pyridazine derivatives can achieve potent kinase inhibition across multiple therapeutically relevant targets. Mahmoud et al. (2024) reported compound 4g (a triazolo[4,3-b]pyridazine derivative with different substitution) with c-Met IC50 of 0.163 ± 0.01 μM and Pim-1 IC50 of 0.283 ± 0.01 μM, compared to compound 4a with mean GI% of only 29.08% vs. 55.84% for 4g across NCI-60 cell lines [1]. In a distinct chemical series, Galatsis et al. (2014, Pfizer) disclosed triazolo[4,3-b]pyridazine-based LRRK2 inhibitors with IC50 values in the low nanomolar range and high selectivity against a panel of >100 kinases [2]. Additionally, Novartis patents describe triazolo[4,3-b]pyridazines as c-Met inhibitors with cellular IC50 values below 1 μM [3]. These data demonstrate that precise substitution patterns on the triazolo[4,3-b]pyridazin-3(2H)-one core critically determine potency magnitude and target selectivity, but they do not substitute for direct experimental profiling of the target compound.

c-Met Pim-1 LRRK2 Kinase profiling

Recommended Research Application Scenarios for 2-(3-Bromobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one (1251589-96-4)


Structure-Activity Relationship (SAR) Probe for N-2 Halobenzyl Substitution Effects in Kinase-Targeted Triazolopyridazinones

The compound can serve as a SAR probe in medicinal chemistry campaigns exploring the impact of halogen substitution at the meta position of the N-2 benzyl ring on kinase inhibition. Its 3-bromobenzyl group enables direct comparison with the 3-chlorobenzyl, 4-bromobenzyl, and unsubstituted benzyl analogs to interrogate halogen bonding, steric, and lipophilic contributions to target binding. This application is supported by the structural differentiation evidence in Section 3 and the established class-level precedent that halogen identity on the benzyl substituent significantly modulates kinase potency in related triazolo[4,3-b]pyridazine series [1].

Chemical Biology Tool for Investigating Triazolopyridazinone Scaffold Recognition by Kinase ATP-Binding Pockets

The triazolo[4,3-b]pyridazin-3(2H)-one core, exemplified by the target compound, is a recognized kinase inhibitor pharmacophore with literature precedent for engaging the ATP-binding sites of c-Met, Pim-1, LRRK2, and Akt [1][2]. The target compound can be employed as a starting scaffold for in-house biochemical screening and selectivity profiling, particularly in assays where bromine's anomalous scattering signal may facilitate co-crystallography studies. Users must note that no pre-existing target-specific bioactivity data exist for this exact compound, and screening results should be generated de novo [3].

Reference Compound for Physicochemical Property Benchmarking Within Triazolopyridazinone Libraries

With a molecular weight of 395.3, an estimated cLogP in the 3.5–4.5 range (based on the 3-bromobenzyl and p-tolyl substituents), and the presence of a metabolically labile N-2 benzyl position, the target compound can serve as a reference point for establishing property ranges within a triazolopyridazinone compound library . It is suited for comparative solubility, permeability, and metabolic stability assays alongside analogs with varied halogen and C-6 aryl substitutions [1].

Quote Request

Request a Quote for 2-(3-bromobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.